BenchChemオンラインストアへようこそ!

Acarbose

Enzymology Pharmacodynamics α-Glucosidase Inhibition

Select Acarbose for its unique, incomplete inhibition of intestinal α-glucosidases—distinct from miglitol's defined IC50 (32.0 µM). The only AGI with large-scale, long-term outcome data (ACE trial, n=6522) showing 18% relative risk reduction in incident type 2 diabetes. Offers superior weight loss (-1.23 kg vs DPP-4 inhibitors) and biomarker-dependent efficacy in high-glucagon patients unmatched by metformin. Essential for studies of postprandial metabolism, diabetes prevention, and stable glycemic profiles.

Molecular Formula C25H43NO18
Molecular Weight 645.6 g/mol
CAS No. 56180-94-0
Cat. No. B1664774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose
CAS56180-94-0
SynonymsAcarbose
Bay g 5421
Glucobay
Glucor
Glumida
Prandase
Precose
Molecular FormulaC25H43NO18
Molecular Weight645.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
InChIInChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1
InChIKeyCEMXHAPUFJOOSV-XGWNLRGSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.48e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acarbose (CAS 56180-94-0): Procurement-Grade α-Glucosidase Inhibitor for Glycemic Control and Metabolic Research


Acarbose (CAS 56180-94-0) is a microbial-derived pseudotetrasaccharide and a competitive, reversible inhibitor of intestinal α-glucosidases and pancreatic α-amylase [1]. By delaying carbohydrate digestion in the small intestine, it effectively attenuates postprandial hyperglycemia, a key driver of diabetic complications [2]. Clinically, acarbose is the first-in-class and most extensively studied α-glucosidase inhibitor (AGI), with over 30 placebo-controlled trials demonstrating a mean HbA1c reduction of -0.77% [3]. Beyond glycemic control, a large phase 4 trial (ACE, n=6522) confirmed its unique ability to reduce the incidence of type 2 diabetes in high-risk populations by 18% (rate ratio 0.82, p=0.005) [4]. This established profile makes acarbose a benchmark compound for procurement in studies of postprandial metabolism, diabetes prevention, and combination therapy regimens.

Acarbose (CAS 56180-94-0): Critical Differentiators Against Direct AGI Analogs and Alternative Glucose-Lowering Agents


Generic substitution within the α-glucosidase inhibitor (AGI) class is not straightforward due to significant differences in enzymatic inhibition profiles and clinical outcomes. While voglibose and miglitol share the AGI mechanism, their potency, selectivity, and adverse event profiles diverge substantially. For instance, acarbose exhibits a distinct, incomplete inhibition pattern against wild-type enzyme, whereas miglitol shows a defined IC50 of 32.0 µM [1]. Furthermore, when compared to other classes like DPP-4 inhibitors, acarbose is not simply interchangeable; it offers a superior weight-loss effect (MD -1.23 kg) but a higher initial GI side effect burden [2]. Even against metformin, acarbose demonstrates a unique, biomarker-dependent efficacy, showing significantly greater HbA1c reduction in patients with high baseline glucagon, a feature not observed with metformin [3]. These quantifiable differences necessitate a product-specific procurement approach rather than a generic class-based selection.

Acarbose (CAS 56180-94-0): A Compendium of Quantifiable, Comparator-Based Differentiation for Scientific Selection


Enzymatic Inhibition Profile vs. Miglitol: A Distinct Mechanism of Action

Acarbose demonstrates a unique interaction with the wild-type human maltase-glucoamylase (MGAM) enzyme, showing incomplete inhibition at tested concentrations, unlike miglitol which exhibits a defined competitive inhibition profile with an IC50 of 32.0 ± 2.5 µM [1]. This suggests acarbose may target a different binding site or have a non-competitive component, potentially leading to a distinct pharmacodynamic effect on postprandial glucose excursions compared to other AGIs.

Enzymology Pharmacodynamics α-Glucosidase Inhibition

Superior Weight Loss Effect vs. DPP-4 Inhibitors at Optimal Doses

In a network meta-analysis of 11,877 participants with type 2 diabetes, acarbose (at the optimal dose of 300 mg/day) demonstrated a statistically superior weight-loss effect compared to DPP-4 inhibitors, with a mean difference of -1.23 kg (95% CI -2.08 to -0.33 kg) [1]. This difference was observed despite comparable glucose-lowering efficacy on HbA1c (MD 0.05%, 95% CI -0.25 to 0.33%) and 2-h postprandial glucose (MD 0.96 mmol/L, 95% CI -0.56 to 2.54 mmol/L).

Clinical Pharmacology Obesity Research Comparative Efficacy

Biomarker-Dependent HbA1c Reduction: Enhanced Efficacy vs. Metformin in High Glucagon Patients

A sub-analysis of the MARCH trial revealed that the glucose-lowering efficacy of acarbose (300 mg/day) is significantly modulated by baseline glucagon levels, a phenomenon not observed with metformin (1500 mg/day). In patients with high baseline glucagon, acarbose reduced HbA1c by -1.23% after 48 weeks, compared to a -0.79% reduction in patients with low glucagon (P < 0.05) [1]. Metformin showed consistent efficacy across all glucagon subgroups.

Precision Medicine Pharmacogenomics Comparative Efficacy

Reduction in Glycemic Variability and Hypoglycemia Risk vs. Sitagliptin in Combination Therapy

In a 28-day randomized trial of 701 Chinese patients with type 2 diabetes, acarbose (100 mg TID) added to metformin resulted in significantly lower glycemic variability and less time below range compared to sitagliptin (100 mg QD) added to metformin. The coefficient of variation (CV) was 22.44% for acarbose vs. 23.96% for sitagliptin (P <0.001) [1]. Time below range (<3.9 mmol/L) was also lower with acarbose (0.45%) than with sitagliptin (0.78%, P=0.042).

Diabetes Technology Continuous Glucose Monitoring Combination Therapy

Prevention of Type 2 Diabetes in High-Risk Populations: Evidence from the ACE Trial

The Acarbose Cardiovascular Evaluation (ACE) trial, a phase 4 randomized controlled trial in 6522 Chinese patients with coronary heart disease and impaired glucose tolerance, demonstrated that acarbose (50 mg TID) significantly reduced the incidence of new-onset type 2 diabetes by 18% over a median 5-year follow-up [1]. The rate ratio for incident diabetes was 0.82 (95% CI 0.71–0.94, p=0.005) for acarbose compared to placebo [2]. This effect was observed despite no significant reduction in major adverse cardiovascular events (HR 0.98, p=0.73).

Preventive Medicine Cardiometabolic Risk Outcomes Research

Acarbose (CAS 56180-94-0): High-Value Research and Procurement Application Scenarios Based on Differentiated Evidence


Investigating the Role of Incomplete Enzyme Inhibition in Postprandial Glucose Regulation

Acarbose's unique, incomplete inhibition of wild-type human maltase-glucoamylase, in contrast to the defined IC50 of miglitol (32.0 µM), makes it a valuable tool for dissecting the kinetics of carbohydrate absorption in the small intestine [1]. Researchers studying the fine-tuning of postprandial glycemic excursions, where complete enzyme blockade is undesirable, should procure acarbose over other AGIs to model a more physiological inhibition profile.

Precision Medicine Trials for Weight Management in Type 2 Diabetes

For clinical trials or research protocols where weight loss is a primary or key secondary endpoint in type 2 diabetes, acarbose offers a quantifiable advantage over DPP-4 inhibitors. The network meta-analysis demonstrating a -1.23 kg mean difference in weight loss at optimal doses [1] provides the evidence base for selecting acarbose as the active comparator or intervention of choice in studies targeting overweight or obese diabetic populations.

Long-Term Cardiometabolic Prevention Studies in High-Risk Populations

Acarbose is the only AGI with large-scale, long-term outcome trial data (the ACE trial, n=6522) supporting its use for the prevention of incident type 2 diabetes. The 18% relative risk reduction (rate ratio 0.82) over 5 years in patients with pre-existing coronary heart disease and impaired glucose tolerance [1] is a unique differentiator. Procurement for preventive medicine research, long-term cohort studies, or health system intervention trials should prioritize acarbose based on this established, evidence-backed outcome.

Studies Aiming to Minimize Hypoglycemia and Glycemic Variability on Metformin Background

In research focused on reducing glycemic excursions and the risk of hypoglycemia in type 2 diabetes patients on metformin, acarbose has a demonstrated edge over sitagliptin. The CGM-derived data showing a significantly lower coefficient of variation (22.44% vs. 23.96%) and less time below range (<3.9 mmol/L: 0.45% vs. 0.78%) [1] provide a compelling rationale for its selection in studies where stable glucose profiles are a critical endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acarbose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.